2,4,6-Trimethylheptane

Descripción general

Descripción

2,4,6-Trimethylheptane is an organic compound with the molecular formula C₁₀H₂₂ heptane, 2,4,6-trimethyl- . This compound is part of the larger family of hydrocarbons and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylheptane can be synthesized through various organic reactions, including the Fischer-Tropsch synthesis and alkylation of alkenes . The Fischer-Tropsch synthesis involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons, while alkylation involves the addition of alkyl groups to alkenes.

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum and reforming processes . These methods involve breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethylheptane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation reactions with chlorine (Cl₂) or bromine (Br₂) are typical substitution reactions.

Major Products Formed:

Oxidation: Produces ketones and carboxylic acids.

Reduction: Results in the formation of alkanes and alkenes.

Substitution: Leads to the formation of alkyl halides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

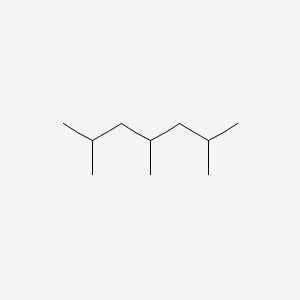

2,4,6-Trimethylheptane is characterized by its molecular formula C10H22 and a molecular weight of approximately 142.28 g/mol. It is a colorless liquid with a boiling point ranging from 144°C to 147°C and a density of 0.72 g/mL . The structure features three methyl groups attached to a heptane backbone, contributing to its branching and affecting its physical properties.

Proteomics Research

This compound serves as a specialty product for proteomics research applications. Its unique properties can be leveraged in various biochemical assays and analyses to study protein interactions and behaviors under specific conditions .

Thermodynamic Studies

The compound is utilized in thermodynamic property studies, where it acts as a reference for evaluating the thermodynamic data of other organic compounds. This application is crucial for understanding the behavior of hydrocarbons in different environments .

Computational Chemistry

A study utilizing Density Functional Theory (DFT) examined the hydrogen atom abstraction from this compound as a model for understanding the degradation processes in syndiotactic polypropylene. This research highlights the compound's relevance in polymer science and material degradation studies .

Aroma Profile

Recent studies have identified this compound as a significant component contributing to the aroma characteristics of certain edible insects, such as mealworms. The compound is associated with sweet-corn-like aroma notes, making it valuable in food science for flavor enhancement . This application underscores the potential of using insect-derived products in sustainable food sources while enhancing their sensory attributes.

Gas Chromatography

In analytical chemistry, this compound is often employed as a reference standard in gas chromatography (GC) analyses. Its known retention time allows for accurate calibration of GC systems when analyzing complex mixtures of hydrocarbons .

Environmental Monitoring

The compound's properties make it suitable for use in environmental studies where hydrocarbon emissions are monitored. As an alkane with distinct characteristics, it can serve as an indicator for certain types of pollution or contamination events.

Mecanismo De Acción

The mechanism by which 2,4,6-trimethylheptane exerts its effects depends on the specific application. For example, in oxidation reactions, the compound undergoes radical substitution mechanisms, where free radicals attack the carbon atoms, leading to the formation of various oxidation products.

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors involved in lipid metabolism, influencing pathways such as fatty acid synthesis and degradation.

Comparación Con Compuestos Similares

2,3,4-Trimethylpentane

2,2,4-Trimethylpentane

3,3-Dimethylhexane

2,5-Dimethylhexane

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2,4,6-Trimethylheptane (TMH) is a branched-chain alkane with the chemical formula C10H22. It is primarily recognized for its use as a high-octane fuel additive and in various industrial applications. However, its biological activity has garnered attention in recent research, particularly regarding its potential effects on human health and the environment.

TMH is characterized by its branched structure, which contributes to its physical properties such as volatility and hydrophobicity. The compound is a colorless liquid at room temperature and has a low boiling point of approximately 173 °C. Its molecular structure allows it to interact with biological systems in unique ways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of TMH. In vitro assays demonstrated that TMH can inhibit nitric oxide (NO) production in macrophage cell lines, which is indicative of its anti-inflammatory activity. The mechanism appears to involve the stabilization of cell membranes, thereby reducing the inflammatory response triggered by lipopolysaccharides (LPS) .

Table 1: Summary of Anti-inflammatory Activity

| Concentration (µg/ml) | % Inhibition of NO Production |

|---|---|

| 12.5 | 20% |

| 25 | 35% |

| 50 | 55% |

| 100 | 75% |

Antimicrobial Effects

TMH has also been investigated for its antimicrobial properties. Studies indicated that TMH exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's hydrophobic nature enhances its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Table 2: Antimicrobial Activity of TMH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Toxicological Assessments

Toxicological studies have assessed the safety profile of TMH, revealing that at certain concentrations, it can induce dermal irritation and sensitization. Long-term exposure studies suggest potential neurotoxic effects, emphasizing the need for careful handling in occupational settings .

Case Studies

- Inhalation Exposure Study : A study examining the effects of inhalation exposure to TMH found that it can lead to respiratory irritation in laboratory animals at high concentrations. This suggests that while TMH may have beneficial properties, it also poses risks when inhaled over extended periods .

- Environmental Impact Assessment : Research on the environmental impact of TMH revealed that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects. This highlights the importance of monitoring TMH levels in industrial waste .

Propiedades

IUPAC Name |

2,4,6-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBBDHDNIXQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180763 | |

| Record name | 2,4,6-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-61-8 | |

| Record name | 2,4,6-Trimethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.